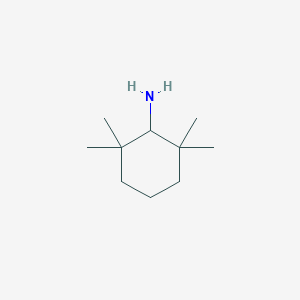

2,2,6,6-Tetramethylcyclohexan-1-amine

Description

Contextualization within Hindered Amine Chemistry and Cyclohexane (B81311) Derivatives Research

Hindered amines are a class of organic compounds characterized by bulky substituents surrounding the amine functional group. This steric hindrance imparts unique chemical properties, such as reduced nucleophilicity of the nitrogen atom while maintaining its basicity. In the case of 2,2,6,6-Tetramethylcyclohexan-1-amine, the four methyl groups on the cyclohexane ring create a sterically crowded environment around the amino group. This structure is analogous to the well-studied 2,2,6,6-tetramethylpiperidine (B32323), a core component of Hindered Amine Light Stabilizers (HALS) used to protect polymers from photodegradation.

The cyclohexane framework provides a stable, non-planar, three-dimensional scaffold. Cyclohexane derivatives are ubiquitous in various fields, including pharmaceuticals, agrochemicals, and materials science, owing to their diverse chemical functionalities and stereochemical possibilities. enamine.net The incorporation of the tetramethyl-substituted amine into this ring system offers a unique combination of steric bulk and conformational rigidity, making it an intriguing candidate for various applications.

Overview of Key Research Trajectories for Tetramethylated Cyclohexylamines

While direct research on this compound is not extensively documented in publicly available literature, the study of analogous sterically hindered and tetramethylated amines provides a clear indication of potential research directions. These trajectories are largely driven by the unique properties conferred by the sterically encumbered amino group.

One significant area of investigation for sterically hindered amines is their use as non-nucleophilic bases in organic synthesis. The bulky nature of these amines allows them to deprotonate acidic protons without engaging in unwanted nucleophilic side reactions. This property is highly valuable in sensitive chemical transformations where the presence of a traditional, more nucleophilic amine base would lead to undesired byproducts.

Furthermore, the development of novel catalysts and ligands is a prominent research avenue. The steric and electronic properties of tetramethylated cyclohexylamines can be fine-tuned to create ligands for transition metal catalysis. These ligands can influence the selectivity and reactivity of catalytic processes, leading to more efficient and sustainable chemical syntheses.

In the realm of materials science, there is growing interest in incorporating sterically hindered amines into polymer structures. nih.gov Similar to HALS, these moieties can enhance the thermal and photostability of materials. The robust cyclohexane backbone of this compound makes it a potentially durable building block for such applications.

Finally, in medicinal chemistry, the introduction of sterically hindered amines can be a strategy to improve the metabolic stability and solubility of drug candidates. enamine.net The bulky tetramethylcyclohexyl group can shield the amine from metabolic enzymes, potentially prolonging the biological activity of a therapeutic agent.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its precursor, 2,2,6,6-Tetramethylcyclohexanone.

| Property | This compound | 2,2,6,6-Tetramethylcyclohexanone |

| Molecular Formula | C10H21N | C10H18O |

| Molecular Weight | 155.28 g/mol | 154.25 g/mol nih.gov |

| IUPAC Name | This compound | 2,2,6,6-tetramethylcyclohexan-1-one nih.gov |

| CAS Number | Not available | 1195-93-3 nih.gov |

| Appearance | Likely a colorless to pale yellow liquid | Colorless oily liquid |

| Boiling Point | Estimated to be in the range of 180-200 °C | Not available |

| Melting Point | Not available | Not available |

| Solubility | Expected to be slightly soluble in water and soluble in organic solvents | Not available |

Synthesis Overview

The synthesis of this compound would likely proceed through the reductive amination of its corresponding ketone, 2,2,6,6-Tetramethylcyclohexanone. This is a common and effective method for the preparation of amines from carbonyl compounds.

Reductive Amination of 2,2,6,6-Tetramethylcyclohexanone

In this reaction, 2,2,6,6-Tetramethylcyclohexanone would react with ammonia (B1221849) in the presence of a reducing agent (represented as [H]), such as sodium borohydride (B1222165) (NaBH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon), to yield the desired this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2,2,6,6-tetramethylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-9(2)6-5-7-10(3,4)8(9)11/h8H,5-7,11H2,1-4H3 |

InChI Key |

HUAAXEGWVZBZHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1N)(C)C)C |

Origin of Product |

United States |

Elucidation of Stereochemical and Conformational Dynamics in 2,2,6,6 Tetramethylcyclohexan 1 Amine Systems

Conformational Analysis of the Tetramethylated Cyclohexane (B81311) Ring

The conformation of a cyclohexane ring is typically a dynamic equilibrium between two chair forms, which interconvert via a process known as ring inversion or ring flipping. However, the presence of bulky substituents can significantly alter the energetics of this process, favoring one conformation or even distorting the classic chair geometry. In the case of the 2,2,6,6-tetramethylcyclohexane skeleton, the four methyl groups impose severe steric constraints that profoundly influence the ring's structure and flexibility.

The process of ring inversion from one chair conformation to another proceeds through higher-energy intermediates, including the half-chair, twist-boat, and boat conformations. The energy required to overcome these intermediates is the activation barrier to inversion. For an unsubstituted cyclohexane ring, this barrier is approximately 10-11 kcal/mol.

The introduction of four methyl groups in a 2,2,6,6-pattern dramatically increases this barrier. The primary reason is the steric hindrance that arises in the transition states of the inversion process. During the flip, atoms that are relatively far apart in the chair conformation are brought into closer proximity. In the 2,2,6,6-tetramethylcyclohexane system, the geminal methyl groups at both the C2 and C6 positions lead to significant van der Waals repulsion and torsional strain in the planar and partially planar transition states.

Table 1: Comparison of Approximate Ring Inversion Barriers

| Compound | Substituents | Approximate Barrier (kcal/mol) | Notes |

|---|---|---|---|

| Cyclohexane | None | 10-11 | Standard reference for ring inversion. |

| 1,1-Dimethylcyclohexane | One gem-dimethyl group | ~11-12 | Slightly higher barrier due to increased strain in the transition state. |

Note: The value for 2,2,6,6-tetramethylcyclohexane is an estimation based on the principles of steric hindrance.

The presence of a gem-dimethyl group on a cyclohexane ring has a pronounced effect on its conformation, often referred to as the "Thorpe-Ingold effect" or "gem-dimethyl effect". This effect involves both enthalpic and entropic contributions that favor cyclization and can alter bond angles and ring flexibility. epa.gov In the context of a pre-formed ring, gem-dimethyl groups introduce significant steric strain that the molecule attempts to minimize.

In 1,1-dimethylcyclohexane, one methyl group must occupy an axial position while the other is equatorial. This introduces 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C3 and C5, adding steric strain. In the 2,2,6,6-tetramethylcyclohexane system, this issue is compounded. In a hypothetical perfect chair conformation, there would be axial methyl groups at both C2 and C6. This would create exceptionally strong 1,3-diaxial interactions with each other and with the axial hydrogen (or substituent) at C4.

Stereochemical Assignment and Chiral Resolution Techniques for 2,2,6,6-Tetramethylcyclohexan-1-amine Isomers

The substitution of an amino group at the C1 position of the 2,2,6,6-tetramethylcyclohexane ring introduces a stereocenter. As the molecule is chiral, it can exist as a pair of enantiomers, (R)- and (S)-2,2,6,6-tetramethylcyclohexan-1-amine. The synthesis of this amine from an achiral precursor, such as the corresponding ketone (2,2,6,6-tetramethylcyclohexanone), would typically result in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual properties.

Common techniques for the chiral resolution of amines include:

Diastereomeric Salt Formation: This is a classical and widely used method. The racemic amine is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. The reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. This difference in solubility can be exploited to separate them by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid can be removed by treatment with a base to yield the pure enantiomer of the amine. Given the steric bulk of the tetramethylcyclohexyl group, the efficiency of salt formation and the solubility difference between the diastereomers may be challenging to predict.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, often lipases. In a typical kinetic resolution, the racemic amine is reacted with an acylating agent in the presence of an enzyme. The enzyme will selectively catalyze the acylation of one enantiomer at a much faster rate than the other. The reaction is stopped before completion (ideally at ~50% conversion), resulting in a mixture of one enantiomer as an amide and the other enantiomer as the unreacted amine. These two compounds, having different functional groups, can then be separated by standard methods like chromatography or extraction. The unreacted amine is recovered as a single enantiomer, and the acylated amine can be hydrolyzed back to the other enantiomer.

Chiral Chromatography: The enantiomers can also be separated directly using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). This method involves passing the racemic mixture through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

The stereochemical assignment of the absolute configuration (R or S) for each separated enantiomer would typically be determined by X-ray crystallography of a suitable crystalline derivative or by using spectroscopic methods like vibrational circular dichroism (VCD) in conjunction with quantum chemical calculations.

Interplay of Steric and Electronic Effects on Molecular Architecture and Dynamics

The molecular architecture and chemical behavior of this compound are governed by a delicate interplay between steric and electronic effects.

Steric Effects: The dominant feature of this molecule is the immense steric bulk created by the four methyl groups. This steric hindrance has several major consequences:

Conformational Rigidity: As discussed, the ring is conformationally locked and likely distorted from an ideal chair. This rigidity is a direct result of steric repulsion.

Shielding of the Amine Group: The methyl groups at C2 and C6 act like a protective shield around the amino group at C1. This steric hindrance can significantly impede the approach of reactants to the nitrogen atom, thereby reducing its reactivity as a nucleophile.

Influence on Substituent Orientation: The amine group at C1 can exist in either an axial or an equatorial position. In a typical monosubstituted cyclohexane, the equatorial position is strongly favored to avoid 1,3-diaxial interactions. For the this compound, the analysis is more complex due to the distorted ring. However, placing the amine group in the equatorial-like position would likely be favored to minimize its interaction with the bulky methyl groups.

Electronic Effects: The primary electronic effect stems from the nitrogen atom of the amino group.

Basicity: The lone pair of electrons on the nitrogen atom makes the amine a Lewis base, capable of accepting a proton. The inherent basicity of the amine is an electronic property.

Inductive Effect: The nitrogen atom is more electronegative than carbon, exerting a modest electron-withdrawing inductive effect on the cyclohexane ring.

The interplay between these effects is crucial. While the electronic nature of the nitrogen lone pair makes the amine inherently basic, the steric hindrance from the flanking methyl groups may reduce its effective basicity in solution (pKa). The bulky framework can hinder the solvation of the corresponding ammonium (B1175870) cation that forms upon protonation, potentially making it less stable and the amine less basic than a less hindered cyclohexylamine. Similarly, while the amine is electronically a good nucleophile, its ability to participate in reactions like SN2 substitutions will be severely diminished due to steric hindrance preventing it from reaching an electrophilic center.

Mechanistic Investigations of Reactions Involving 2,2,6,6 Tetramethylcyclohexan 1 Amine

Basicity and Nucleophilicity of 2,2,6,6-Tetramethylcyclohexan-1-amine in Organic Transformations

This compound is a primary aliphatic amine whose reactivity is profoundly influenced by the significant steric hindrance surrounding the amino group. The presence of four methyl groups on the carbons alpha to the nitrogen atom physically obstructs the nitrogen's lone pair of electrons. This steric shielding creates a clear distinction between the amine's basicity and its nucleophilicity.

Basicity refers to the ability of the amine to accept a proton, a thermodynamic equilibrium. Nucleophilicity, conversely, is a kinetic measure of the rate at which the amine attacks an electrophilic carbon atom. organicchemistrytutor.com For many simple amines, basicity and nucleophilicity trend together. masterorganicchemistry.com However, for sterically hindered amines like this compound, this relationship is often decoupled. The small size of a proton allows it to access the nitrogen's lone pair more readily than a larger electrophile can. Consequently, the amine can function as a strong base while being a relatively poor nucleophile. libretexts.orglibretexts.orglibretexts.org This characteristic allows it to be used selectively in reactions where proton abstraction is desired without competing nucleophilic attack, such as in elimination reactions. libretexts.orglibretexts.org

The alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its intrinsic basicity. masterorganicchemistry.com However, the bulky structure can interfere with the solvation of its corresponding conjugate acid (the ammonium (B1175870) ion), which can slightly decrease its basicity in solution compared to what would be predicted based on electronic effects alone. reddit.com

Quantitative Assessment of Steric Modulation on Amine Basicity and Reactivity

The following table provides a comparative view of pKₐ values for various amines, illustrating the general effects of substitution and steric hindrance.

| Amine | Structure | pKₐ of Conjugate Acid | Steric Hindrance |

|---|---|---|---|

| Ammonia (B1221849) | NH₃ | 9.26 | Low |

| Cyclohexylamine | C₆H₁₁NH₂ | 10.66 | Moderate |

| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 | High |

| This compound (Estimated) | C₁₀H₂₁N | ~10.5-11.0 | Very High |

Note: The pKₐ for this compound is an estimate based on trends for highly substituted primary amines.

Reactivity, particularly nucleophilicity, is more dramatically affected by steric hindrance than basicity. The rate of nucleophilic attack is significantly lower for bulky amines. masterorganicchemistry.com This effect is especially pronounced in reactions with sterically demanding electrophiles or in reaction mechanisms with crowded transition states, such as Sₙ2 reactions.

Role of this compound in Specific Organic Reactions

Amide bond formation typically involves the nucleophilic attack of an amine on an activated carboxylic acid derivative. The extreme steric hindrance of this compound makes this process exceptionally challenging. chimia.ch The rate of reaction is significantly slower compared to less bulky primary amines. The mechanism proceeds via a tetrahedral intermediate, and the formation of this intermediate is sterically disfavored due to the bulky tetramethylcyclohexyl group.

The kinetics of the reaction are therefore slow, requiring more forcing conditions (e.g., higher temperatures) or specialized, less sterically demanding coupling reagents to proceed at a reasonable rate. rsc.org In some cases, standard amide coupling methods may fail entirely. rsc.org The slow nucleophilic attack in a congested environment is the primary kinetic barrier. chimia.ch

| Amine Nucleophile | Relative Rate of Amide Coupling | Rationale |

|---|---|---|

| Cyclohexylamine | Fast | Moderate steric hindrance allows for efficient nucleophilic attack. |

| tert-Butylamine | Slow | Significant steric hindrance from the tert-butyl group slows the reaction. |

| This compound | Very Slow | Extreme steric hindrance around the nucleophilic nitrogen severely impedes attack on the electrophilic carbonyl center. |

Imine formation involves the condensation of a primary amine with an aldehyde or ketone. The mechanism begins with a nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. acs.org

For this compound, both steps of this process are affected by steric hindrance.

Dehydration: The resulting carbinolamine intermediate is itself sterically congested. While dehydration is typically acid-catalyzed, the steric crowding around the nitrogen and the adjacent carbon may influence the conformation required for efficient elimination of water.

Solvent Effects on Reaction Kinetics and Mechanisms Mediated by Sterically Hindered Amines

The choice of solvent can significantly influence the kinetics and mechanism of reactions involving sterically hindered amines. wikipedia.org Solvent effects arise from the differential stabilization of reactants, transition states, and products. wikipedia.org

For reactions where this compound acts as a nucleophile, polar aprotic solvents like DMSO or acetonitrile (B52724) are often preferred. These solvents can stabilize charged intermediates and transition states without strongly solvating the amine nucleophile through hydrogen bonding, which would otherwise decrease its reactivity. wikipedia.org

| Solvent Type | Example | General Effect on Kinetics |

|---|---|---|

| Nonpolar | Hexane, Toluene | Generally slow reaction rates unless reactants are nonpolar. Does not stabilize charged intermediates or transition states. |

| Polar Aprotic | DMSO, Acetonitrile | Can accelerate reactions by stabilizing polar transition states without deactivating the amine nucleophile via hydrogen bonding. wikipedia.org |

| Polar Protic | Ethanol, Water | Complex effects. Can slow reactions by solvating the amine nucleophile, but can also accelerate reactions by stabilizing leaving groups or participating in proton transfer. wikipedia.org |

Impact of Hydrogen Bonding Interactions on Reactivity

Hydrogen bonding plays a critical role in the reactivity of amines in solution. conicet.gov.ar However, the four methyl groups in this compound severely inhibit its ability to participate in hydrogen bonding, both as a donor (via the N-H protons) and as an acceptor (via the nitrogen lone pair). acs.orgacs.org

This inhibition has several consequences:

Reduced Solvation: As mentioned, in protic solvents, the amine is less stabilized by solvation compared to its unhindered counterparts. This can lead to higher effective reactivity in some contexts.

Disruption of Mechanistic Pathways: In many reactions, hydrogen bonding is an integral part of the mechanism. For example, a second molecule of amine can act as a base to deprotonate the tetrahedral intermediate in aminolysis, a process facilitated by hydrogen bonding. acs.org The steric bulk of this compound hinders such bimolecular interactions, potentially altering the reaction pathway or slowing it down. Similarly, additives that act as hydrogen-bond acceptors can facilitate reactions like enamine formation by interacting with the water byproduct; the steric hindrance of the amine itself can affect the local environment where these interactions occur. researchgate.netrsc.org

Ultimately, the severely hindered environment around the nitrogen atom of this compound minimizes its participation in hydrogen-bonding networks, a factor that must be considered when predicting its behavior and designing reaction conditions.

Applications of 2,2,6,6 Tetramethylcyclohexan 1 Amine in Advanced Chemical Synthesis and Catalysis

2,2,6,6-Tetramethylcyclohexan-1-amine as a Sterically Hindered Base in Organic Synthesis

In the realm of organic synthesis, sterically hindered amines are a class of non-nucleophilic bases that play a crucial role in a variety of chemical transformations. The defining feature of these amines is the presence of bulky substituents surrounding the nitrogen atom, which impede its ability to act as a nucleophile while preserving its basicity. This compound, with its four methyl groups flanking the amine functionality on the cyclohexane (B81311) ring, exemplifies the structural attributes of a sterically hindered base.

The primary function of such bases is to deprotonate acidic protons without engaging in competing nucleophilic substitution reactions. This characteristic is particularly advantageous in elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes, and in the generation of enolates from carbonyl compounds for subsequent alkylation or aldol (B89426) reactions. While specific studies detailing the widespread use of this compound as a standard laboratory base are not extensively documented, its structural analogy to well-known hindered amines like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and diisopropylethylamine (DIPEA) suggests its potential utility in similar applications. chemicalbook.com

The steric encumbrance provided by the tetramethylcyclohexyl group is anticipated to render the nitrogen atom's lone pair of electrons less accessible for bond formation with electrophilic carbon centers, thereby minimizing undesired side reactions. This non-nucleophilic basicity is a key asset in syntheses involving sensitive substrates that are prone to nucleophilic attack.

Development of Chiral this compound Derivatives as Ligands in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. A powerful strategy to achieve this is through asymmetric catalysis, which often employs chiral ligands to control the stereochemical outcome of a reaction. Chiral derivatives of this compound have emerged as promising scaffolds for the design of new ligands for a range of asymmetric transformations.

The rigid and bulky cyclohexane backbone of this amine provides a well-defined stereochemical environment that can be effectively transmitted to the catalytic center. By introducing chirality into the this compound framework, for instance, through the resolution of enantiomers or by diastereoselective synthesis, a variety of chiral ligands can be accessed. These ligands can then be coordinated to a metal center to create a chiral catalyst capable of inducing high levels of enantioselectivity.

Enantioselective Transformations and Stereochemical Control

Chiral ligands derived from cyclohexane-based structures have been successfully employed in a multitude of enantioselective reactions. These include, but are not limited to, asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric bulk of the tetramethylcyclohexyl group can play a crucial role in creating a well-defined chiral pocket around the metal center, thereby dictating the facial selectivity of the substrate's approach and leading to high stereochemical control.

For example, chiral phosphine (B1218219) derivatives of cyclic amines can act as effective ligands in transition metal-catalyzed reactions. The development of such ligands based on the this compound scaffold would be a logical extension of existing methodologies in asymmetric catalysis. The precise control over the stereochemistry of the final product is a direct consequence of the ligand's ability to discriminate between the two enantiotopic faces of the substrate or the two enantiotopic transition states leading to the product.

Exploration of this compound and Related Amines in Carbon Dioxide Capture Technologies

The escalating concentration of atmospheric carbon dioxide (CO₂) is a major environmental concern, driving research into efficient and cost-effective carbon capture and storage (CCS) technologies. Amine-based solvents are currently the most mature technology for post-combustion CO₂ capture. Sterically hindered amines, including those related to this compound, have garnered significant attention in this field due to their favorable thermodynamic and kinetic properties for CO₂ absorption.

Mechanistic Pathways of CO₂ Absorption in Hindered Amine Solutions

The reaction between CO₂ and primary or secondary amines in an aqueous solution typically proceeds through the formation of a carbamate (B1207046). However, for sterically hindered amines, the bulky substituents around the nitrogen atom can alter the reaction mechanism and stoichiometry. The initial zwitterion formed upon the reaction of the amine with CO₂ is less stable due to steric repulsion.

This instability promotes the subsequent deprotonation of the zwitterion by another amine molecule, leading to the formation of a carbamate. In the case of highly hindered amines, the carbamate itself can be unstable and prone to hydrolysis, resulting in the formation of bicarbonate and the protonated amine. This leads to a theoretical CO₂ loading capacity of 1 mole of CO₂ per mole of amine, which is double that of unhindered primary amines that form stable carbamates.

Optimization of Amine-Based Solvent Systems for CO₂ Capture Efficiency

To enhance the efficiency of CO₂ capture, various strategies are employed to optimize amine-based solvent systems. This includes blending different types of amines to leverage their individual strengths. For instance, a fast-reacting but regeneration-intensive amine might be mixed with a sterically hindered amine that has a lower heat of absorption.

The optimization process also involves adjusting the concentration of the amine in the solvent, typically water, and the addition of promoters or catalysts to enhance the rate of CO₂ absorption. The goal is to develop a solvent system with a high CO₂ loading capacity, fast absorption kinetics, low regeneration energy, high thermal and chemical stability, and low corrosivity. The properties of this compound and its derivatives make them interesting candidates for inclusion in such optimized solvent formulations.

Potential in Materials Science and Polymer Chemistry as a Structural Intermediate or Modifier

The unique structural features of this compound also suggest its potential as a valuable building block in materials science and polymer chemistry. As a primary amine, it can participate in a variety of polymerization reactions, leading to the formation of novel polymers with tailored properties.

One of the most direct applications of a diamine in polymer chemistry is in the synthesis of polyamides through condensation polymerization with dicarboxylic acids. While this compound is a monoamine, its derivatives containing a second reactive functional group could serve as monomers. For instance, a di-functionalized derivative could be copolymerized with diacids to create polyamides with bulky, sterically hindered cyclohexyl units incorporated into the polymer backbone.

The presence of the tetramethylcyclohexyl group would be expected to disrupt chain packing and reduce crystallinity, potentially leading to amorphous polyamides with enhanced solubility in organic solvents and altered mechanical and thermal properties compared to conventional polyamides like nylon. mdpi.com The steric hindrance could also impact the polymer's glass transition temperature and its resistance to chemical degradation.

Advanced Characterization and Computational Studies of 2,2,6,6 Tetramethylcyclohexan 1 Amine

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are fundamental in deciphering the molecular architecture and dynamic behavior of 2,2,6,6-Tetramethylcyclohexan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformational dynamics of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

In ¹H NMR, the protons of the four methyl groups would likely appear as distinct singlets, with their chemical shifts influenced by their axial or equatorial positions on the cyclohexane (B81311) ring. The protons on the ring itself and the amine group would exhibit more complex splitting patterns due to spin-spin coupling. The integration of these signals would confirm the ratio of protons in different environments.

¹³C NMR spectroscopy provides information on the carbon framework. The spectrum is expected to show signals for the quaternary carbons at the 2 and 6 positions, the carbons of the methyl groups, the methylene (B1212753) carbons of the ring, and the carbon atom bonded to the amine group (C1). The chemical shifts are indicative of the local electronic environment.

Dynamic NMR studies at varying temperatures can provide insights into the conformational equilibrium of the molecule, particularly the chair-chair interconversion. The steric bulk of the tetramethyl groups is expected to heavily favor a specific chair conformation where the amine group's orientation (axial vs. equatorial) is determined.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on headers to sort.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1-H | ~2.5 - 3.0 | - | Multiplet |

| C1 | - | ~50 - 55 | - |

| C2, C6 | - | ~35 - 40 | - |

| C3, C5-H | ~1.2 - 1.8 | - | Multiplet |

| C3, C5 | - | ~20 - 25 | - |

| C4-H | ~1.0 - 1.5 | - | Multiplet |

| C4 | - | ~30 - 35 | - |

| CH₃ (axial) | ~0.9 - 1.1 | ~25 - 30 | Singlet |

| CH₃ (equatorial) | ~1.0 - 1.2 | ~30 - 35 | Singlet |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which aids in structural confirmation. In electron ionization (EI) MS, the molecule is expected to form a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through characteristic pathways for cyclic amines and sterically hindered compounds. A common fragmentation for cyclohexylamines is the loss of the amine group or cleavage of the ring. The bulky tetramethyl substitution would influence the fragmentation, potentially leading to the loss of methyl groups or larger alkyl fragments. The base peak in the spectrum would correspond to the most stable fragment ion formed.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is interactive. Click on headers to sort.

| m/z | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 155 | [C₁₀H₂₁N]⁺ | Molecular Ion (M⁺) |

| 140 | [M - CH₃]⁺ | Loss of a methyl group |

| 126 | [M - C₂H₅]⁺ | Ring fragmentation |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage next to the amine |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. These methods are excellent for identifying functional groups and can also offer insights into the molecule's conformation.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. N-H bending vibrations are expected around 1600 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will appear around 2850-3000 cm⁻¹, and various C-C stretching and bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While N-H stretches are often weak in Raman, the C-C and C-H vibrations of the alkyl framework are typically strong, providing detailed information about the carbon skeleton.

Table 3: Predicted Vibrational Frequencies for this compound This table is interactive. Click on headers to sort.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak | Medium-Strong (IR) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | Strong (IR & Raman) |

| N-H Bend | 1590 - 1650 | Weak | Medium (IR) |

| C-H Bend | 1350 - 1470 | Medium | Medium (IR & Raman) |

| C-N Stretch | 1000 - 1250 | Medium | Medium (IR & Raman) |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemical Determination

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and torsional angles.

For this specific molecule, X-ray crystallography would confirm the expected chair conformation of the cyclohexane ring. It would also definitively establish the orientation of the amine substituent as either axial or equatorial in the crystalline form. The steric strain imposed by the four methyl groups would likely lock the ring into a single, highly preferred conformation. Furthermore, if the compound were resolved into its enantiomers and crystallized with a chiral counter-ion, X-ray crystallography could be used to determine its absolute stereochemistry.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations

Computational chemistry provides powerful tools to complement experimental data. Quantum mechanical (QM) and molecular mechanics (MM) simulations are invaluable for exploring the conformational landscape, energetics, and electronic properties of molecules like this compound.

MM methods, which use classical physics to model molecular interactions, are well-suited for rapidly exploring the different possible conformations (e.g., chair, boat, twist-boat) of the cyclohexane ring. These simulations can predict the relative stabilities of the conformers with the amine group in axial and equatorial positions, taking into account the significant steric interactions from the tetramethyl groups.

QM simulations, based on the principles of quantum mechanics, offer a more accurate description of the electronic structure. These methods can be used to optimize molecular geometries and calculate the energies of different conformers with high precision, providing a deeper understanding of the factors governing conformational preference.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Energetics

Density Functional Theory (DFT) is a widely used QM method that balances computational cost with accuracy, making it ideal for studying molecules of this size. DFT calculations can provide a wealth of information about this compound.

DFT can be used to:

Optimize Geometries: Calculate the lowest energy structures for different conformers, providing precise bond lengths and angles.

Determine Relative Energies: Accurately compute the energy difference between the axial and equatorial conformers, predicting the dominant species at equilibrium.

Predict Spectroscopic Properties: Simulate NMR chemical shifts and vibrational (IR and Raman) frequencies. These theoretical predictions can be compared with experimental data to confirm structural assignments.

Analyze Electronic Structure: Calculate properties such as molecular orbital energies (e.g., HOMO and LUMO), which provide insights into the molecule's reactivity and potential reaction pathways. The distribution of electron density and the molecular electrostatic potential map can also be visualized to identify regions of high or low electron density, indicating potential sites for electrophilic or nucleophilic attack.

For this compound, DFT calculations would be particularly useful in quantifying the steric strain and its effect on the geometry and stability of the cyclohexane ring.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe and understand the behavior of molecules at an atomic level over time. easychair.org For a sterically hindered amine like this compound, MD simulations provide critical insights into its dynamic nature, conformational preferences, and interactions with its surrounding environment, which are often challenging to capture through experimental methods alone. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the energy landscape and predict the most probable conformations of the molecule. utah.edu

Conformational sampling through MD simulations involves tracking the trajectory of each atom in the molecule over a set period, typically from nanoseconds to milliseconds. This process reveals the accessible conformations and the transitions between them. For this compound, the primary conformational flexibility lies in the cyclohexane ring, which can adopt various forms such as chair, boat, and twist-boat. The bulky tetramethyl substitution significantly influences the energy barriers between these conformations.

Accelerated MD techniques can be employed to enhance the sampling of the conformational space, allowing the system to overcome high energy barriers more quickly and explore a wider range of structures. researchgate.net The resulting ensemble of conformations can be clustered based on structural similarity to identify the most populated and energetically favorable states.

The interaction with solvent molecules is a critical aspect that governs the compound's behavior in solution. easychair.orgosti.gov MD simulations can explicitly model the solvent, providing a detailed picture of solute-solvent interactions. easychair.org For this compound, key interactions would involve hydrogen bonding between the primary amine group and protic solvents like water or alcohols, as well as van der Waals interactions between the hydrocarbon scaffold and the solvent. The simulations can quantify properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the lifespan of hydrogen bonds. osti.govarxiv.org

Table 1: Representative Parameters for MD Simulation of this compound in Aqueous Solution

| Parameter | Value/Description | Purpose |

| Force Field | OPLS-AA / AMBER | Defines the potential energy function of the system. arxiv.org |

| Solvent Model | SPC/E or TIP3P Water | Explicitly represents water molecules in the simulation box. arxiv.org |

| System Size | ~5000 atoms | Includes one solute molecule and surrounding solvent. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to ensure adequate sampling. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates conditions relevant to experimental studies. |

This table presents a hypothetical but typical setup for an MD simulation. Actual parameters may vary based on the specific research objectives.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational techniques used to predict the biological activity of chemical compounds and to understand their mechanism of action at a molecular level. While specific studies on this compound are not prevalent, the methodologies can be applied to understand its potential interactions with biological targets.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression, to find a relationship between these descriptors and the observed activity. mdpi.com For a series of derivatives of this compound, descriptors could include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges.

Hydrophobic descriptors: LogP (partition coefficient).

A hypothetical QSAR model for a series of related cyclohexanamines might reveal that increasing hydrophobicity positively correlates with activity, while the presence of hydrogen bond donors is also crucial. mdpi.com Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.govresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their binding mechanisms. researchgate.net

For this compound, a docking study would involve placing the molecule into the binding site of a target protein and calculating the binding affinity using a scoring function. The results would provide a plausible binding pose and an estimate of the binding energy. mdpi.com The primary amine group would likely participate in hydrogen bonding or ionic interactions with amino acid residues like aspartate or glutamate, while the bulky tetramethylcyclohexane group would fit into a hydrophobic pocket.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Result | Interpretation |

| Binding Energy | -7.5 kcal/mol | Indicates a favorable binding interaction. |

| Key Interacting Residues | ASP 120, PHE 250, LEU 254 | Suggests specific amino acids involved in binding. |

| Type of Interactions | Hydrogen bond with ASP 120; Hydrophobic interactions with PHE 250 and LEU 254 | Elucidates the nature of the binding forces. |

| RMSD from reference ligand | 2.1 Å | Shows the similarity of the binding pose to a known inhibitor. |

This table represents illustrative data from a hypothetical docking simulation to demonstrate the type of information obtained.

Emerging Research Directions and Future Challenges for 2,2,6,6 Tetramethylcyclohexan 1 Amine Chemistry

Development of Novel Stereoselective Synthetic Routes to Pure Isomers

A significant hurdle in the exploration of 2,2,6,6-tetramethylcyclohexan-1-amine's full potential is the lack of efficient and stereoselective synthetic routes to its pure isomers. The molecule possesses a chiral center at the C1 position, meaning it exists as a pair of enantiomers. The development of methods to access these enantiomers in high purity is a key area for future research.

Current approaches to obtaining enantiomerically pure amines largely fall into two categories: chiral resolution of a racemic mixture and asymmetric synthesis. wikipedia.org

Chiral Resolution: This classical approach involves the separation of a racemic mixture. Common methods that could be applied to this compound include:

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid, forms diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent would yield the pure enantiomers of the amine.

Enzymatic Kinetic Resolution: This method utilizes enzymes, often lipases, that selectively catalyze a reaction with one enantiomer of the racemic amine. google.com For instance, an acylation reaction in the presence of a lipase (B570770) could selectively form an amide from one enantiomer, leaving the other unreacted and allowing for their separation. google.comnih.gov

Asymmetric Synthesis: A more modern and efficient approach is the direct synthesis of a single enantiomer. While specific methods for this compound have not been reported, strategies developed for other substituted cyclohexylamines and piperidines could be adapted. nih.govnih.govnih.gov This could involve, for example, the asymmetric reduction of a suitable prochiral imine precursor or the use of chiral auxiliaries to direct the stereochemical outcome of a key bond-forming reaction. researchgate.net

Future research will likely focus on developing practical and scalable asymmetric syntheses to avoid the inherent 50% loss of material in classical resolutions.

Exploration of New Catalytic Systems and Reaction Modalities Utilizing its Unique Steric Environment

The significant steric bulk of the 2,2,6,6-tetramethylcyclohexyl group is a defining feature that could be harnessed in catalysis. While specific applications for this amine are yet to be extensively explored, its structural properties suggest potential in several areas:

Organocatalysis: Chiral amines are widely used as organocatalysts. uniroma1.it The steric hindrance of this compound could be advantageous in controlling the stereoselectivity of reactions by creating a highly defined chiral pocket around the catalytic site. Its potential as a bulky base or as a component of a bifunctional catalyst warrants investigation in reactions such as Michael additions, aldol (B89426) reactions, and annulations. mdpi.comresearchgate.net

Ligands for Metal-Catalyzed Reactions: Amine-containing molecules are common ligands in transition metal catalysis. wayne.edu The steric demands of a this compound-derived ligand could influence the coordination geometry and reactivity of a metal center, potentially leading to enhanced selectivity or novel reactivity.

The primary challenge in this area will be to design catalytic cycles where the steric bulk is a benefit rather than a hindrance to reactivity.

Deeper Mechanistic Understanding of Steric and Solvent Effects on its Reactivity

A thorough understanding of the fundamental reactivity of this compound is crucial for its rational application. Its bulky nature is expected to significantly influence reaction kinetics and equilibria.

Steric Effects: The four methyl groups adjacent to the amine functionality create a highly congested environment. This will likely slow the rates of reactions where the amine acts as a nucleophile, as the steric hindrance will impede its approach to an electrophilic center. researchgate.net Conversely, this steric shielding could enhance the stability of reactive intermediates or prevent undesired side reactions.

Solvent Effects: The interplay between the amine's steric profile and the reaction solvent will be a critical factor in its reactivity. Protic solvents, for example, can engage in hydrogen bonding with the amine, which can influence its nucleophilicity and basicity. organic-chemistry.org In nonpolar solvents, the bulky, hydrophobic tetramethylcyclohexyl group will be more favorably solvated, which could also impact reaction outcomes. ntis.gov

Systematic mechanistic studies, including kinetic analysis and computational modeling, will be essential to deconvolute these effects and build a predictive model for the reactivity of this sterically encumbered amine.

Integration into Supramolecular Chemistry and Advanced Functional Materials

The distinct structural features of this compound make it an interesting building block for supramolecular chemistry and materials science.

Supramolecular Assemblies: The combination of a polar amine head group capable of hydrogen bonding and a bulky, nonpolar hydrocarbon body suggests that this molecule could act as a "molecular amphiphile." This could enable the formation of ordered structures in solution or at interfaces. For instance, it could potentially form host-guest complexes with macrocyclic hosts like crown ethers or cyclodextrins, with the amine group interacting with the polar part of the host and the hydrophobic tail being encapsulated. nih.govresearchgate.net

Advanced Functional Materials: Incorporating this bulky amine into polymers or metal-organic frameworks (MOFs) could lead to materials with unique properties. nih.govmdpi.com The steric bulk could be used to control the porosity of materials, create specific recognition sites, or influence the packing of polymer chains. The chiral nature of the amine could also be used to impart chirality to the resulting materials, which is of interest for applications in enantioselective separations and catalysis. oaepublish.com

The challenge in this field will be to develop synthetic methods to incorporate this large and sterically demanding molecule into larger, functional architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,6,6-tetramethylcyclohexan-1-amine, and how do steric effects influence reaction efficiency?

- Methodological Answer : The synthesis often employs cyclohexane derivatives with bulky substituents. For example, reactions with tertiary amines and acyl chlorides (e.g., terephthaloyl chloride) under catalytic conditions (e.g., DMAP, Et₃N) yield high steric hindrance products. Steric effects from the tetramethyl groups necessitate longer reaction times (18–24 hours) and elevated temperatures to overcome energy barriers . Purity is typically verified via column chromatography and NMR analysis .

Q. How can researchers characterize the structural stability of this compound in solution and solid states?

- Methodological Answer : X-ray crystallography and temperature-dependent NMR studies are critical. The rigid cyclohexane ring with axial methyl groups creates a stable chair conformation, reducing ring-flipping dynamics. Solid-state NMR (¹³C CP/MAS) and DSC analysis can detect phase transitions or decomposition under thermal stress .

Q. What analytical techniques are recommended for assessing purity and identifying common byproducts?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column resolves impurities. Derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances detection sensitivity for trace amines. GC-MS is preferred for volatile byproducts, such as N-demethylated derivatives .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence its reactivity in organocatalytic applications?

- Methodological Answer : Computational studies (DFT at B3LYP/6-31G** level) reveal that the bulky methyl groups hinder nucleophilic attack at the amine center, favoring steric shielding. This property is exploited in asymmetric catalysis, where the compound acts as a chiral auxiliary. Kinetic isotopic effect (KIE) studies further differentiate electronic vs. steric contributions .

Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies arise from polymorphic variations or solvent inclusion in crystal lattices. High-resolution synchrotron XRD combined with Hirshfeld surface analysis clarifies packing motifs. For example, electrostatic ordering of cyclohexane rings in fluorinated analogs (e.g., all-cis-2,3,5,6-tetrafluorocyclohexane) provides a reference for modeling non-covalent interactions .

Q. How can researchers mitigate byproduct formation during N-functionalization of this compound?

- Methodological Answer : Byproducts like N-oxide or dimerized species form via radical intermediates. Using low-temperature (-78°C) conditions with radical inhibitors (e.g., BHT) suppresses side reactions. Alternatively, protecting the amine with Boc groups prior to functionalization improves selectivity .

Q. What computational approaches predict the binding affinity of this compound in host-guest systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with macrocyclic hosts like cucurbit[n]urils. The compound’s hydrophobic cavity and methyl groups enhance van der Waals interactions, quantified via binding free energy calculations (MM-PBSA) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.